molecular formula C22H29N3O5S B2614147 N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898445-85-7

N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2614147
CAS No.: 898445-85-7
M. Wt: 447.55
InChI Key: WOUGHKQODFZLTR-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound featuring a furan ring, a piperidine ring with a tosyl group, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

  • Formation of the Furan-2-yl Ethylamine

      Starting Material: Furan-2-carboxaldehyde.

      Reaction: Reductive amination with ethylamine.

      Conditions: Catalytic hydrogenation using a palladium catalyst.

  • Synthesis of 1-Tosylpiperidin-2-yl Ethylamine

      Starting Material: Piperidine.

      Reaction: Tosylation using tosyl chloride in the presence of a base like pyridine.

      Conditions: Room temperature, followed by alkylation with ethylamine.

  • Formation of the Oxalamide Linkage

      Starting Materials: Furan-2-yl ethylamine and 1-tosylpiperidin-2-yl ethylamine.

      Reaction: Coupling with oxalyl chloride.

      Conditions: Anhydrous conditions, typically in a solvent like dichloromethane, with a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes for scale-up. This includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalyst Recycling: To reduce costs and environmental impact.

    Automated Reaction Monitoring: For precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Acidic or basic medium.

      Products: Oxidized derivatives of the furan ring.

  • Reduction

      Reagents: Lithium aluminum hydride or sodium borohydride.

      Conditions: Anhydrous conditions.

      Products: Reduced forms of the oxalamide linkage.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide.

      Conditions: Light or heat.

      Products: Halogenated derivatives of the furan ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: N-bromosuccinimide, tosyl chloride.

    Solvents: Dichloromethane, ethanol, tetrahydrofuran.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Biochemical Probes: Utilized in the study of enzyme mechanisms and protein interactions.

    Drug Development: Investigated for its potential as a scaffold in the design of new pharmaceuticals.

Medicine

    Therapeutic Agents: Explored for its potential in treating neurological disorders due to its structural similarity to known bioactive compounds.

Industry

    Polymer Chemistry: Used in the synthesis of high-performance polymers.

Mechanism of Action

The mechanism by which N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biochemical pathways.

    Pathways Involved: Modulation of neurotransmitter systems, inhibition of specific enzymes, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-benzylpiperidin-2-yl)ethyl)oxalamide: Similar structure but with a benzyl group instead of a tosyl group.

    N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-methylpiperidin-2-yl)ethyl)oxalamide: Similar structure but with a methyl group instead of a tosyl group.

Uniqueness

    Structural Features: The presence of both a furan ring and a tosylated piperidine ring makes it unique.

    Functional Properties: Enhanced stability and specific reactivity due to the tosyl group.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N'-[2-(furan-2-yl)ethyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-17-7-9-20(10-8-17)31(28,29)25-15-3-2-5-18(25)11-13-23-21(26)22(27)24-14-12-19-6-4-16-30-19/h4,6-10,16,18H,2-3,5,11-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUGHKQODFZLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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